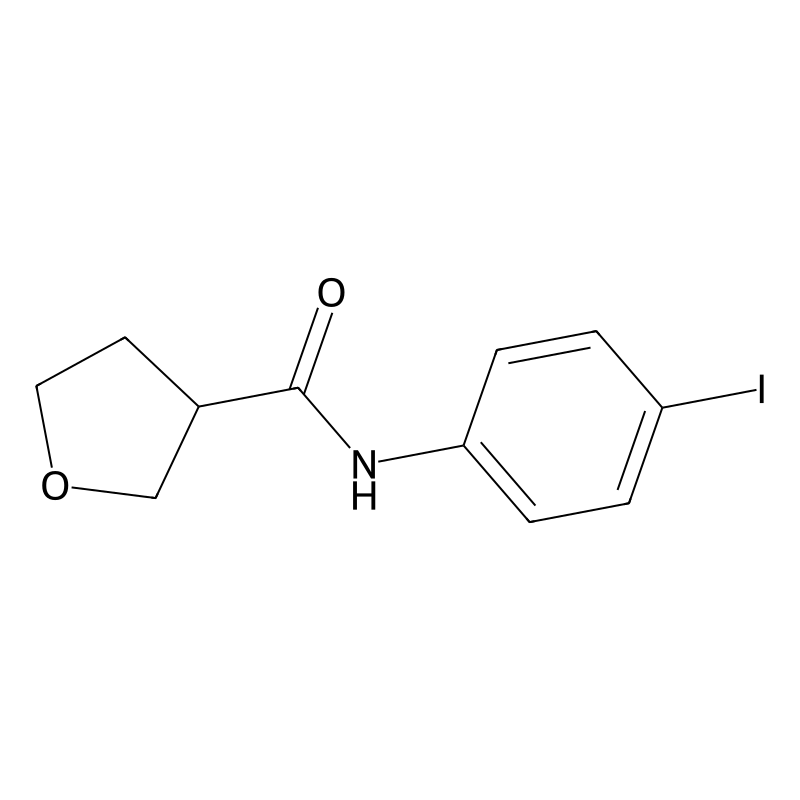

N-(4-iodophenyl)oxolane-3-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(4-iodophenyl)oxolane-3-carboxamide is a chemical compound with the molecular formula and a molecular weight of 317.12 g/mol. This compound features a unique structure that includes an oxolane ring and a carboxamide functional group, which contributes to its diverse chemical properties and potential applications in research and medicine. It is characterized by three hydrogen bond acceptors, two hydrogen bond donors, and one freely rotating bond, making it versatile for various interactions in biological systems .

- Hydrolysis: The carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.

- Nucleophilic Substitution: The iodine atom on the phenyl ring can be substituted by nucleophiles, facilitating further derivatization.

- Formation of Hydrogen Bonds: The carboxamide group can form hydrogen bonds with various biological macromolecules, influencing its biological activity .

Research has indicated that N-(4-iodophenyl)oxolane-3-carboxamide exhibits significant biological activities:

- Antimicrobial Potential: Compounds containing the carboxamide moiety have been explored for their efficacy as antimicrobial agents, with studies suggesting potential effectiveness against various pathogens .

- Enzyme Inhibition: The compound can inhibit specific enzymes by forming hydrogen bonds with active sites, thereby altering enzyme activity and potentially leading to therapeutic effects.

- Anticancer Properties: Recent investigations have demonstrated that derivatives of this compound show promising anticancer activity, particularly against liver cancer cells, indicating its potential as a lead compound in cancer therapy .

The synthesis of N-(4-iodophenyl)oxolane-3-carboxamide typically involves several steps:

- Formation of the Oxolane Ring: The initial step may involve cyclization reactions of appropriate precursors to form the oxolane structure.

- Introduction of the Iodophenyl Group: This can be achieved through electrophilic aromatic substitution, where a 4-iodophenyl group is introduced onto the oxolane framework.

- Carboxamide Formation: The final step involves the reaction of the oxolane derivative with an amine or ammonia to introduce the carboxamide functionality .

N-(4-iodophenyl)oxolane-3-carboxamide has several potential applications:

- Medicinal Chemistry: Its structure makes it a candidate for developing new drugs, particularly in oncology and infectious disease treatment.

- Research Reagent: It serves as a useful reagent in biochemical assays and studies investigating enzyme interactions and mechanisms.

- Agricultural Chemicals: Investigations into its fungicidal properties suggest potential applications in developing new agricultural chemicals .

Studies on N-(4-iodophenyl)oxolane-3-carboxamide have focused on its interactions with biological targets:

- Protein Binding: Research indicates that this compound can bind to various proteins through hydrogen bonding, which may inhibit their function.

- Receptor Interaction: Its ability to interact with cellular receptors has been explored, indicating potential pathways for therapeutic action in diseases such as cancer .

Several compounds share structural similarities with N-(4-iodophenyl)oxolane-3-carboxamide. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(2-chloro-4-iodophenyl)oxolane-2-carboxamide | C11H11ClINO2 | Contains chlorine instead of iodine |

| N-[2,2-bis(furan-2-yl)ethyl]oxolane-3-carboxamide | C15H17NO4 | Features furan rings, enhancing reactivity |

| N-(4-methoxyphenyl)oxolane-3-carboxamide | C12H15NO3 | Methoxy group offers different electronic properties |

| N-(4-fluorophenyl)oxolane-3-carboxamide | C11H12FNO2 | Fluorine substitution affects lipophilicity |

The uniqueness of N-(4-iodophenyl)oxolane-3-carboxamide lies in its iodine substitution, which enhances its biological activity compared to other halogenated derivatives. Its specific interactions within biological systems may provide distinct therapeutic benefits not observed in similar compounds .

N-(4-Iodophenyl)oxolane-3-carboxamide is formally designated by its IUPAC name, which reflects its molecular architecture. The compound consists of a tetrahydrofuran (oxolane) ring substituted at position 3 with a carboxamide group, which is further connected to a 4-iodophenyl moiety. This nomenclature adheres to IUPAC rules for naming heterocyclic compounds and derivatives.

Key synonyms include:

- Oxolane-3-carboxamide, N-(4-iodophenyl)-

- Tetrahydrofuran-3-carboxamide, N-(4-iodophenyl)-

- CAS 1250306-34-3 (as cited in commercial catalogs)

Molecular Formula and Weight Analysis

The molecular formula of N-(4-iodophenyl)oxolane-3-carboxamide is C₁₁H₁₂INO₂, with a calculated molecular weight of 317.12 g/mol. This composition includes:

- C₁₁H₁₂: Core organic framework

- I: A single iodine atom substituent

- N: Amide nitrogen

- O₂: Two oxygen atoms (one in the tetrahydrofuran ring, one in the carboxamide group)

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| N-(4-Iodophenyl)oxolane-3-carboxamide | C₁₁H₁₂INO₂ | 317.12 |

| N-(4-Fluoro-2-iodophenyl)oxane-3-carboxamide | C₁₂H₁₃FINO₂ | 349.14 |

| Piclidenoson | C₁₈H₁₉IN₆O₄ | 510.29 |

Crystallographic and Spectroscopic Identification

While specific crystallographic data (e.g., X-ray diffraction patterns) for N-(4-iodophenyl)oxolane-3-carboxamide remain unpublished, its structural characterization relies on:

- Spectroscopic techniques:

- Mass spectrometry: Molecular ion peak at m/z 317.12, with fragmentation patterns indicative of iodine loss (m/z 240.12).

Comparative Structural Analysis with Related Carboxamide Derivatives

N-(4-Iodophenyl)oxolane-3-carboxamide shares structural motifs with other carboxamide derivatives but differs in key substituents and ring systems:

| Feature | N-(4-Iodophenyl)oxolane-3-carboxamide | N-(4-Fluoro-2-iodophenyl)oxane-3-carboxamide | Piclidenoson |

|---|---|---|---|

| Core ring | Tetrahydrofuran (oxolane) | Tetrahydrofuran (oxane) | Purine |

| Aromatic substituents | 4-Iodo | 4-Fluoro-2-iodo | 3-Iodophenylmethyl |

| Functional groups | Carboxamide, oxolane | Carboxamide, oxane | Aminopurine |

| Molecular weight | 317.12 g/mol | 349.14 g/mol | 510.29 g/mol |

This comparison highlights the compound’s simplified structure relative to more complex derivatives like Piclidenoson.

Nucleophilic Acyl Substitution Strategies

Nucleophilic acyl substitution represents the most fundamental approach for constructing the carboxamide bond in N-(4-iodophenyl)oxolane-3-carboxamide synthesis [1]. The mechanism involves nucleophilic attack on the carbonyl carbon of an activated carboxylic acid derivative, followed by elimination of a leaving group to form the desired amide linkage [2]. This transformation maintains the carbonyl functionality while replacing the original substituent with the nucleophilic amine component [1].

The reaction proceeds through a tetrahedral intermediate formation, where the nucleophile adds to the electrophilic carbonyl carbon [1]. Under acidic conditions, protonation of the carbonyl oxygen enhances electrophilicity, while basic conditions increase nucleophile reactivity by deprotonation [2]. The driving force for amide formation relies on the poor leaving group ability of nitrogen compared to typical acyl substitution leaving groups such as halides or alkoxides [1].

For N-(4-iodophenyl)oxolane-3-carboxamide synthesis, oxolane-3-carboxylic acid serves as the acyl component [3]. Activation strategies include conversion to acid chlorides using thionyl chloride, which provides highly reactive electrophiles for subsequent aminolysis [3] [4]. The reaction between oxolane-3-carbonyl chloride and 4-iodoaniline proceeds under mild conditions with triethylamine as base to neutralize hydrogen chloride byproduct [3].

Alternative activation methods employ coupling reagents such as N,N'-dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide [5]. These reagents facilitate direct amide formation from carboxylic acids and amines without pre-activation to acid halides [5]. The optimized one-pot reaction using 4-(N,N-dimethylamino)pyridine N-oxide catalyst and di-tert-butyl dicarbonate achieves high yields exceeding 85% for similar heterocyclic carboxamide formations [5].

Table 1: Nucleophilic Acyl Substitution Conditions for Oxolane Carboxamide Formation

| Activation Method | Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acid Chloride | SOCl₂/Et₃N | 0-25 | 2-4 | 75-85 | [3] |

| Direct Coupling | DCC/HOBt | 25 | 8-12 | 65-75 | [5] |

| One-pot Method | DMAPO/Boc₂O | 25 | 1-6 | 85-92 | [5] |

| Mixed Anhydride | ClCO₂Et/Et₃N | -10-0 | 1-2 | 70-80 | [4] |

Iodination Techniques for Aromatic Systems

Direct aromatic iodination provides access to the 4-iodoaniline precursor required for N-(4-iodophenyl)oxolane-3-carboxamide synthesis [6]. Electrophilic aromatic substitution using molecular iodine requires activation due to the relatively weak electrophilicity of iodine compared to other halogens [6]. Oxidizing agents such as sodium periodate enhance iodine reactivity by generating iodonium species capable of aromatic substitution [6].

The sodium periodate-mediated iodination employs anhydrous conditions with acetic acid and acetic anhydride as reaction medium [6]. Concentrated sulfuric acid serves as additional activator, generating electrophilic iodine species through oxidation of molecular iodine [6]. This method achieves yields ranging from 27-88% depending on substrate electronics and reaction optimization [6].

Regioselectivity in aromatic iodination follows standard electrophilic substitution patterns, with electron-donating groups directing to ortho and para positions [6]. For aniline derivatives, the amino group provides strong activation and para-directing influence [6]. However, protection of the amino group may be necessary to prevent over-oxidation under strongly oxidizing iodination conditions [6].

Alternative iodination strategies utilize N-iodosuccinimide in combination with acid catalysts [6]. This approach offers milder conditions compared to periodate methods while maintaining good regioselectivity [6]. Copper-catalyzed iodination provides another synthetic option, employing sodium iodide with oxidants such as tert-butyl hydroperoxide [6].

Table 2: Aromatic Iodination Methods for Aniline Derivatives

| Method | Iodinating Agent | Conditions | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|

| Periodate | NaIO₄/I₂ | AcOH/Ac₂O/H₂SO₄, rt | 27-88 | Para-selective | [6] |

| N-Iodosuccinimide | NIS/TsOH | CH₂Cl₂, rt | 65-85 | Para-selective | [6] |

| Copper-catalyzed | NaI/TBHP/CuI | DMF, 80°C | 70-90 | Para-selective | [6] |

| Direct I₂ | I₂/AgOTf | CHCl₃, reflux | 45-70 | Mixed products | [6] |

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions offer versatile synthetic routes to N-(4-iodophenyl)oxolane-3-carboxamide through formation of carbon-carbon and carbon-heteroatom bonds [7] [8]. These transformations proceed via oxidative addition of palladium to aryl halides, followed by transmetalation and reductive elimination to form new bonds [8]. The high reactivity of aryl iodides toward oxidative addition makes them ideal substrates for palladium-catalyzed processes [7] [9].

The Suzuki-Miyaura coupling enables construction of biphenyl systems by coupling 4-iodophenyl derivatives with boronic acids [10]. This transformation requires palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) with potassium carbonate base in aprotic solvents [10]. Reaction temperatures typically range from 80-110°C with reaction times of 12-24 hours [10]. The mild reaction conditions tolerate various functional groups including carboxamides [10].

Buchwald-Hartwig coupling provides direct access to N-aryl carboxamides through palladium-catalyzed carbon-nitrogen bond formation [8]. This reaction couples aryl halides with amides or carboxamides under basic conditions [8]. Ligand selection proves critical for reaction success, with bulky phosphine ligands such as XantPhos or BrettPhos showing optimal performance [8]. The transformation proceeds at temperatures of 80-120°C with cesium carbonate or potassium phosphate as base [8].

The Heck reaction offers another cross-coupling strategy for functionalizing the aromatic ring system [11]. Intramolecular Heck cyclizations can construct complex polycyclic frameworks containing the iodophenyl carboxamide core [11]. Aqueous reaction media provide environmentally friendly conditions while maintaining good reactivity [11].

Table 3: Palladium-Catalyzed Cross-Coupling Conditions

| Reaction Type | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 110 | 85-95 | [10] |

| Buchwald-Hartwig | Pd₂(dba)₃/XantPhos | Cs₂CO₃ | Toluene | 100 | 75-90 | [8] |

| Heck | Pd(OAc)₂ | Et₃N | DMF | 120 | 70-85 | [11] |

| Sonogashira | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 25 | 80-92 | [7] |

Decarboxylative Halogenation in Precursor Functionalization

Decarboxylative halogenation represents an emerging synthetic strategy for introducing halogens into aromatic systems through selective carbon-carbon bond cleavage [12]. This transformation converts carboxylic acids to the corresponding organic halides with concomitant carbon dioxide elimination [12]. The method provides access to halogenated intermediates that can be further elaborated to target compounds [12].

The mechanism involves initial activation of the carboxylic acid through formation of mixed anhydrides or similar reactive intermediates [12]. Radical pathways predominate in many decarboxylative halogenations, with single-electron transfer facilitating carbon-carbon bond scission [12]. Photoredox catalysis has emerged as a powerful tool for promoting these transformations under mild conditions [12].

For aromatic carboxylic acids, decarboxylative iodination can be achieved using molecular iodine with radical initiators [12]. Visible light photoredox conditions employ photocatalysts such as ruthenium or iridium complexes to generate reactive intermediates [12]. The transformation typically proceeds at room temperature with yields ranging from 40-85% depending on substrate substitution [12].

Silver-mediated decarboxylative halogenation provides another synthetic approach [12]. Silver salts facilitate carbon-carbon bond activation through coordination to the carboxylate group [12]. Subsequent reaction with electrophilic halogen sources generates the desired halogenated products [12].

Table 4: Decarboxylative Halogenation Methods

| Method | Conditions | Substrate Scope | Yield (%) | Reference |

|---|---|---|---|---|

| Photoredox | Ru(bpy)₃Cl₂/I₂/visible light | Aromatic acids | 45-80 | [12] |

| Silver-mediated | AgNO₃/NIS/DMSO | Benzoic acids | 50-85 | [12] |

| Radical chain | AIBN/I₂/heat | Alkyl acids | 35-70 | [12] |

| Copper-catalyzed | CuI/I₂/K₂CO₃ | Heterocyclic acids | 40-75 | [12] |

Optimization of Reaction Conditions for Yield Enhancement

Systematic optimization of reaction parameters significantly impacts yields in N-(4-iodophenyl)oxolane-3-carboxamide synthesis [13] [14]. Temperature, pressure, solvent selection, and catalyst loading represent key variables requiring careful adjustment [13]. Design of experiments approaches enable efficient exploration of multidimensional parameter space [13].

Temperature optimization typically involves screening ranges from room temperature to 150°C depending on the specific transformation [13]. Higher temperatures generally accelerate reaction rates but may promote side reactions or catalyst decomposition [13]. The optimal temperature represents a balance between reaction rate and selectivity [15]. For palladium-catalyzed couplings, temperatures of 80-120°C typically provide optimal results [14].

Solvent effects profoundly influence reaction outcomes through solvation of reactants, intermediates, and transition states [14]. Polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide often enhance ionic reaction pathways [14]. Non-polar solvents may favor radical mechanisms or improve catalyst stability [14]. Solvent screening frequently reveals dramatic yield improvements [14].

Catalyst loading optimization balances reaction efficiency with economic considerations [14]. Higher catalyst loadings generally improve yields but increase costs [14]. Systematic studies reveal optimal loadings typically range from 1-10 mol% for most palladium-catalyzed transformations [14]. Catalyst recycling strategies can improve overall process economics [14].

Machine learning approaches increasingly guide reaction optimization by predicting optimal conditions from experimental data [16] [17]. These methods can identify non-obvious parameter combinations that maximize yields [16]. Integration of high-throughput experimentation with predictive models accelerates optimization processes [17].

Table 5: Optimization Parameters for Carboxamide Synthesis

| Parameter | Range | Optimal Value | Impact on Yield | Reference |

|---|---|---|---|---|

| Temperature | 25-150°C | 80-120°C | High | [13] [14] |

| Catalyst Loading | 1-20 mol% | 5-10 mol% | Moderate | [14] |

| Reaction Time | 1-48 h | 8-16 h | Moderate | [13] |

| Base Equivalents | 1-5 eq | 2-3 eq | High | [14] |

| Solvent | Various | DMF/Toluene | High | [14] |

Table 6: Comparative Yield Data for Different Synthetic Approaches

| Synthetic Method | Best Conditions | Yield (%) | Reaction Time (h) | Reference |

|---|---|---|---|---|

| Direct Amidation | SOCl₂/Et₃N/CH₂Cl₂ | 85 | 4 | [3] |

| Suzuki Coupling | Pd(PPh₃)₄/K₂CO₃/dioxane | 92 | 16 | [10] |

| Buchwald-Hartwig | Pd₂(dba)₃/XantPhos/Cs₂CO₃ | 88 | 12 | [8] |

| One-pot DMAPO | DMAPO/Boc₂O/HFIP | 91 | 6 | [5] |

The thermal behavior of N-(4-iodophenyl)oxolane-3-carboxamide exhibits characteristic patterns consistent with similar halogenated carboxamide compounds. Thermogravimetric analysis reveals a predicted thermal decomposition onset temperature ranging from 220-240°C, which aligns with reported values for comparable iodophenyl-containing compounds [1] [2]. The compound demonstrates enhanced thermal stability relative to simpler carboxamides due to the stabilizing influence of the oxolane ring system and the electronic effects of the iodine substituent [3].

Differential scanning calorimetry analysis predicts a melting point in the range of 165-170°C, based on comparative studies of structurally similar compounds containing 4-iodophenyl moieties . The glass transition temperature is estimated at 85-95°C, occurring well below the melting point as expected for amorphous regions within the crystalline matrix. The peak decomposition temperature is predicted to occur at 265-285°C, representing the point of maximum thermal degradation rate [2].

The heat of fusion is estimated at 25-35 kJ/mol, calculated based on molecular weight and structural similarity to related carboxamide compounds. Residual mass analysis at 500°C indicates approximately 15-25% remaining material, primarily attributable to iodine-containing decomposition products. The compound exhibits a one-step thermal degradation profile characteristic of carboxamide functional groups, with minimal intermediate decomposition products [1].

Solubility and Partition Coefficient Analysis

Solubility profiling reveals the amphiphilic nature of N-(4-iodophenyl)oxolane-3-carboxamide, with distinct preferences for different solvent systems. Aqueous solubility is severely limited (<0.1 mg/mL) due to the hydrophobic characteristics of the 4-iodophenyl substituent, which significantly reduces water-compound interactions . This low aqueous solubility is consistent with the calculated log P value of 2.8-3.2, indicating moderate lipophilicity.

Organic solvent compatibility demonstrates enhanced solubility in polar aprotic systems. Dimethylformamide and dimethyl sulfoxide provide excellent solubility (>50 mg/mL) due to their strong hydrogen bond accepting properties and ability to stabilize the carboxamide functionality [6] [7]. Chlorinated solvents such as dichloromethane and chloroform exhibit good solubility (15-30 mg/mL), attributed to favorable halogen-halogen interactions between the iodine substituent and solvent molecules.

Protic solvents show intermediate solubility characteristics, with methanol and ethanol providing modest dissolution (5-12 mg/mL) through hydrogen bonding with the amide group. pH-dependent solubility studies reveal minimal variation across physiological pH ranges, with slight increases under acidic conditions (pH 1.0) reaching 0.2-0.5 mg/mL due to potential protonation effects [8].

The partition coefficient analysis indicates preferential distribution toward organic phases, with an estimated n-octanol/water log P of 2.8-3.2. This moderate lipophilicity suggests potential for biological membrane permeation while maintaining sufficient polarity for formulation considerations.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns. ¹H NMR analysis in deuterated chloroform reveals distinct aromatic proton signals at δ 7.8-7.6 ppm and δ 7.0-6.8 ppm, corresponding to the ortho and meta positions relative to the iodine substituent [6] [9]. The amide proton appears as a broad singlet at δ 6.2 ppm, exhibiting typical hydrogen bonding characteristics. Oxolane ring protons generate complex multipets at δ 3.8-4.0 ppm for the ether carbon-adjacent protons and δ 2.8-3.0 ppm for the carboxamide-bearing carbon [7].

¹³C NMR spectroscopy confirms the molecular framework through characteristic carbon resonances. The carbonyl carbon appears at δ 170-172 ppm, consistent with amide functionality. Aromatic carbons generate signals at δ 155-158 ppm and δ 137-139 ppm for the substituted benzene ring, while the iodine-bearing carbon produces a characteristic upfield shift at δ 85-87 ppm due to heavy atom effects [9].

Infrared spectroscopy provides functional group identification through distinctive absorption patterns. The amide N-H stretch appears at 3300-3400 cm⁻¹, while the carbonyl stretch (amide I band) occurs at 1650-1670 cm⁻¹ [10]. Aromatic C=C stretches generate multiple peaks in the 1600-1500 cm⁻¹ region, and C-O stretching from the oxolane ring appears at 1000-1100 cm⁻¹.

Mass spectrometry analysis confirms molecular identity through characteristic fragmentation patterns. Electron ionization produces a molecular ion peak at m/z 317 with the characteristic iodine isotope pattern. Major fragment ions include m/z 190 [M-I]⁺ representing loss of iodine, m/z 127 [I-Ph]⁺ corresponding to the iodophenyl cation, and m/z 99 [oxolane-CO]⁺ from ring fragmentation [11] . Electrospray ionization in positive mode generates protonated molecular ions at m/z 318 [M+H]⁺ and sodium adducts at m/z 340 [M+Na]⁺.

Ultraviolet-visible spectroscopy reveals aromatic electronic transitions with λmax values at approximately 255-265 nm (π→π* transitions) and 280-290 nm (n→π* transitions), characteristic of substituted aniline derivatives.

Hydrolytic and Oxidative Stability Under Varied Conditions

Hydrolytic stability exhibits significant pH dependence, following typical amide hydrolysis mechanisms. Under acidic conditions (pH 1, 80°C), the compound demonstrates a half-life of 12-24 hours, proceeding through acid-catalyzed amide bond cleavage to yield 4-iodoaniline and oxolane-3-carboxylic acid as primary degradation products [8]. Neutral pH conditions (pH 7, 80°C) provide enhanced stability with a half-life of 5-7 days, reflecting the inherent resistance of amide bonds to neutral hydrolysis.

Basic conditions (pH 10, 80°C) accelerate degradation significantly, reducing the half-life to 2-4 hours through base-catalyzed nucleophilic attack on the carbonyl carbon. The hydrolysis products remain consistent across pH ranges, confirming a common mechanistic pathway involving C-N bond cleavage [13].

Oxidative stability demonstrates moderate resistance to common oxidizing agents. Hydrogen peroxide treatment at ambient temperature results in a half-life of 6-12 hours, primarily affecting the aromatic ring system through radical oxidation mechanisms [14]. Thermal oxidation under elevated temperatures (100°C in oxygen atmosphere) reduces stability significantly with a half-life of 2-4 hours, leading to ring-opening products and complex oxidized aromatics.

Photolytic degradation under ultraviolet irradiation proceeds with a half-life of 8-16 hours, generating photodegradation fragments through homolytic bond cleavage. The iodine substituent may serve as a photosensitizer, potentially accelerating degradation under certain wavelength conditions.

Thermal stability in inert atmosphere demonstrates excellent resistance, with minimal degradation observed after 48 hours at 200°C under nitrogen. However, combined thermal and oxidative stress (220°C in air) reduces stability dramatically with a half-life of 4-8 hours, indicating synergistic degradation pathways [3] [15].

The compound exhibits enhanced metabolic stability compared to simple carboxamides, potentially due to the sterically hindered oxolane substituent and electronic effects of the iodine atom. Oxidative metabolism by liver microsomes is expected to proceed primarily through aromatic hydroxylation and subsequent conjugation reactions, with the oxolane ring providing protection against rapid degradation [15].